8-Chloro-2,2-dimethylchroman-4-one
Overview
Description
8-Chloro-2,2-dimethylchroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant building blocks in medicinal chemistry. The presence of a chlorine atom at the 8th position and two methyl groups at the 2nd position distinguishes this compound from other chromanones, contributing to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,2-dimethylchroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow processes and the use of advanced catalysts may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-4-one derivatives.
Reduction: Reduction of the carbonyl group in 4-chromanone can be achieved using sodium borohydride in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reagents like pyridinium bromide perbromide and N-bromosuccinimide are commonly employed.
Major Products Formed
Oxidation: Formation of chroman-4-one derivatives.
Reduction: Formation of chroman-4-ol derivatives.
Substitution: Formation of halogenated chromanone derivatives.
Scientific Research Applications
8-Chloro-2,2-dimethylchroman-4-one has garnered significant attention in various fields of research due to its unique chemical properties. In medicinal chemistry, it serves as a scaffold for the design and synthesis of novel therapeutic agents. The compound exhibits diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Additionally, it is used in the development of cosmetic formulations for skin and hair care .
Mechanism of Action
The mechanism of action of 8-Chloro-2,2-dimethylchroman-4-one involves its interaction with specific molecular targets and pathways. The presence of the chlorine atom and methyl groups enhances its binding affinity to certain enzymes and receptors. For instance, chromanone derivatives have been shown to inhibit tumor necrosis factor-α (TNF-α) and acetylcholinesterase (AchE), contributing to their anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
8-Chloro-2,2-dimethylchroman-4-one can be compared with other chromanone derivatives such as:
2-Phenyl chroman-4-one: Synthesized via Pechmann condensation, exhibits significant biological activities.
6,8-Dibromo-2-pentylchroman-4-one: A potent inhibitor of SIRT2 with an IC50 of 1.5 μM.
3-Bromo-2-pentylchroman-4-one: Formed using brominating agents, shows diverse chemical reactivity.
The unique structural features of this compound, such as the chlorine atom and methyl groups, contribute to its distinct chemical and biological properties, setting it apart from other chromanone derivatives .
Properties
IUPAC Name |
8-chloro-2,2-dimethyl-3H-chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEQUCKCWMIAIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80055-87-4 | |
Record name | 8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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